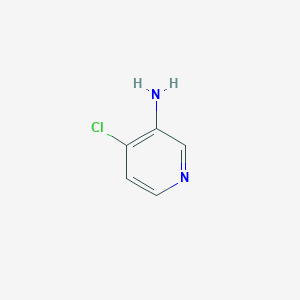

3-Amino-4-chloropyridine

Description

Significance as a Chemical Intermediate

The primary significance of 3-Amino-4-chloropyridine lies in its role as a chemical intermediate. It serves as a foundational element in the synthesis of a multitude of organic compounds, ranging from pharmaceuticals to agrochemicals and materials science. chemimpex.comchemicalbook.com The presence of both a nucleophilic amino group and a halogenated site susceptible to various coupling reactions makes it a highly sought-after starting material. chemimpex.comnih.gov Researchers leverage its reactivity to construct intricate molecular architectures, highlighting its indispensable position in the synthetic chemist's toolbox. It is particularly noted for its utility in producing biologically active compounds. chemimpex.commedchemexpress.com

Relevance in Heterocyclic Chemistry

Within the broad field of organic synthesis, this compound holds particular sway in heterocyclic chemistry. Pyridine (B92270) and its derivatives are fundamental components of many natural products and synthetic compounds with significant biological activity. This compound is a prime example of a substituted pyridine that acts as a precursor for the synthesis of fused heterocyclic systems, most notably imidazopyridines. nih.govresearchgate.net These resulting structures are of great interest due to their prevalence in medicinal chemistry as scaffolds for therapeutic agents. nih.govresearchgate.net The compound's ability to participate in cyclization reactions is a key aspect of its relevance in this domain.

Overview of Research Trajectories

Research involving this compound has followed several key trajectories. A major focus has been its application in medicinal chemistry to generate novel compounds with potential therapeutic applications. chemimpex.com Investigations have explored its role in the synthesis of molecules targeting a range of diseases. biosynth.com Another significant avenue of research is its use in the development of agrochemicals, including herbicides and pesticides. chemimpex.com Furthermore, its utility as a versatile building block continues to be explored in the context of developing new synthetic methodologies and in materials science. chemimpex.com The reactivity of the chloro-substituent in coupling reactions has also been a subject of study, particularly in the context of catalysis. mdpi.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 20511-15-3 | researchgate.net |

| Molecular Formula | C₅H₅ClN₂ | researchgate.net |

| Molecular Weight | 128.56 g/mol | researchgate.net |

| Appearance | Colorless to light yellow crystal | chembk.com |

| Melting Point | 72-74 °C | chembk.com |

| Boiling Point | 206-208 °C | chembk.com |

| Synonyms | 4-chloropyridin-3-amine, 4-Chloro-3-pyridinamine | researchgate.net |

Detailed Research Findings

Synthesis of N-Substituted Derivatives

A significant body of research has focused on the synthesis of N-substituted-3-amino-4-halopyridines, as these are valuable intermediates for creating imidazopyridines and other heterocyclic systems. nih.gov Direct alkylation of this compound can be challenging due to its basicity. nih.gov A common strategy involves the protection of the amino group, for instance as a Boc-carbamate, followed by alkylation and deprotection. nih.gov A more direct and high-yielding protocol involves a one-pot deprotection and reductive amination of N-Boc-3-amino-4-halopyridines. syr.edu This method utilizes trifluoroacetic acid and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) to facilitate the reaction. nih.govsyr.edu

Role in Imidazopyridine Synthesis

This compound is a key starting material for the regioselective synthesis of N-substituted imidazo[4,5-c]pyridines. nih.gov These compounds are of considerable interest in drug discovery due to their diverse biological activities. nih.govresearchgate.net A notable synthetic route employs a palladium-catalyzed tandem amidation/cyclization process. nih.gov This approach highlights the utility of the chloro-substituent as a handle for cross-coupling reactions. The development of efficient methods to access N-substituted-3-amino-4-halopyridines has been a priority to facilitate the synthesis of these important heterocyclic scaffolds. nih.gov

Interactive Data Table: Examples of Derivatives Synthesized from this compound

| Derivative Name | Molecular Formula | Synthesis Context | Source |

|---|---|---|---|

| N-Boc-3-Amino-4-chloropyridine | C₁₀H₁₃ClN₂O₂ | Protected intermediate for further functionalization. | nih.gov |

| N-(Benzyl)-3-amino-4-chloropyridine | C₁₂H₁₁ClN₂ | Product of reductive amination, precursor to imidazopyridines. | nih.gov |

| N-(4-Bromobenzyl)-3-amino-4-chloropyridine | C₁₂H₁₀BrClN₂ | Synthesized via a deprotection/alkylation protocol. | nih.gov |

| N-(4-Nitrobenzyl)-3-amino-4-chloropyridine | C₁₂H₁₀ClN₃O₂ | Prepared through reductive amination for further synthetic elaboration. | nih.gov |

| N-(Furfuryl)-3-amino-4-chloropyridine | C₁₀H₉ClN₂O | Synthesized as a building block for more complex heterocyclic systems. | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-chloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-4-1-2-8-3-5(4)7/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLFLMZOABSJSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342445 | |

| Record name | 3-Amino-4-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20511-15-3 | |

| Record name | 4-Chloro-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20511-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 4 Chloropyridine and Derivatives

Direct Synthesis Approaches

Direct synthesis of 3-Amino-4-chloropyridine is often challenging due to regioselectivity issues and the electronic nature of the pyridine (B92270) ring.

The direct amination of dichloropyridines to selectively produce this compound is not a commonly reported high-yield method. The challenge lies in controlling the position of the incoming amino group. For instance, the Buchwald-Hartwig amination of 2,4-dichloropyridine (B17371) shows high regioselectivity for the C-2 position. researchgate.net Similarly, direct amination of chloropyridines with reagents like potassium amide in liquid ammonia (B1221849) can proceed through pyridyne intermediates, leading to mixtures of regioisomers. These challenges often make direct amination an unattractive route for the specific synthesis of pure this compound.

A more viable direct approach is the reduction of 4-chloro-3-nitropyridine. The key to this synthesis is the choice of reducing agent to selectively reduce the nitro group without causing reductive dehalogenation (removal of the chlorine atom).

While catalytic hydrogenation (e.g., over palladium) often leads to the undesired loss of the halogen substituent, non-catalytic reduction methods are effective. e-bookshelf.de Reagents such as stannous chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can successfully reduce the nitro group while preserving the chloro-substituent. e-bookshelf.deresearchgate.net The Bechamp process, which uses iron and hydrochloric acid, is a classic method for reducing aromatic nitro compounds that can be applied in this context. researchgate.net

Table 1: Comparison of Reduction Methods for 4-Chloro-3-nitropyridine

| Method | Reagent(s) | Typical Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | 3-Aminopyridine (B143674) (dehalogenated) | e-bookshelf.de |

| Non-catalytic Reduction | SnCl₂ / HCl | This compound | e-bookshelf.de |

Indirect Synthetic Routes

Indirect routes, particularly those involving protecting groups, offer a more controlled and often higher-yielding pathway to this compound and its derivatives.

A robust indirect synthesis starts with the readily available 3-aminopyridine. acs.org The synthesis proceeds through several key steps:

Protection: The amino group of 3-aminopyridine is protected, commonly as a carbamate (B1207046). A widely used protecting group is the tert-butyloxycarbonyl (Boc) group, which is introduced by reacting 3-aminopyridine with di-tert-butyldicarbonate to yield N-Boc-3-aminopyridine. acs.org

Directed Halogenation: The Boc-carbamate group acts as a directing group for lithiation at the C-4 position of the pyridine ring. Treatment with a strong base like n-butyllithium (n-BuLi) followed by quenching with a halogen source (e.g., hexachloroethane (B51795) for chlorination or 1,2-dibromoethane (B42909) for bromination) introduces the halogen at the desired position, yielding N-Boc-3-amino-4-halopyridines. acs.org

Deprotection: The Boc group is then removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product, this compound. acs.orgnih.gov

The protected intermediate, N-Boc-3-amino-4-chloropyridine, is a crucial building block for synthesizing N-substituted derivatives. nih.govacs.org Its stability and defined reactivity make it superior to the direct use of the often unstable this compound. nih.gov This intermediate can be used in various coupling reactions, such as copper-catalyzed amidations, to form N-aryl products. acs.org More significantly, it is the key starting material for the efficient synthesis of a wide range of N-alkylated-3-amino-4-halopyridines. syr.edu

Synthesis of N-Substituted-3-amino-4-halopyridines

Direct N-alkylation of this compound through methods like reductive amination is problematic. nih.govacs.orgnih.gov The basicity of the pyridine nitrogen can interfere with the reaction, acting as a buffer and hindering the necessary imine formation or reduction steps. nih.gov

To overcome this, an efficient one-pot protocol has been developed that starts with N-Boc-3-amino-4-halopyridines. nih.govsyr.edu This procedure involves:

Boc-Deprotection: The N-Boc protected starting material is treated with trifluoroacetic acid (TFA) to remove the Boc group in situ.

Condensation: The resulting 3-amino-4-chloropyridinium trifluoroacetate (B77799) salt, in combination with a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), facilitates condensation with an aldehyde or ketone to form an imine intermediate. syr.edu

Reduction: The imine is subsequently reduced using a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the desired N-substituted-3-amino-4-halopyridine. syr.edu

This methodology provides access to a broad scope of N-substituted products in high yields and often with sufficient purity to not require chromatographic separation. nih.govacs.org

Table 2: Examples of N-Substituted-3-amino-4-chloropyridine Synthesis

| Carbonyl Compound | N-Substituted Product | Yield | Reference |

|---|---|---|---|

| Benzaldehyde | N-Benzyl-3-amino-4-chloropyridine | 91% | nih.gov |

| 4-Bromobenzaldehyde | N-(4-Bromobenzyl)-3-amino-4-chloropyridine | 92% | nih.gov |

| 4-Cyanobenzaldehyde | N-(4-Cyanobenzyl)-3-amino-4-chloropyridine | 73% | nih.gov |

| 4-Methylbenzaldehyde | N-(4-Methylbenzyl)-3-amino-4-chloropyridine | 88% | nih.gov |

| Cinnamaldehyde | N-Cinnamyl-3-amino-4-chloropyridine | 76% | nih.gov |

| 2,4-Dimethoxybenzaldehyde | N-(2,4-Dimethoxybenzyl)-3-amino-4-chloropyridine | 70% | nih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2-dibromoethane |

| This compound |

| 3-aminopyridine |

| 4-chloro-3-nitropyridine |

| Acetaldehyde |

| Benzaldehyde |

| Cinnamaldehyde |

| di-tert-butyldicarbonate |

| Hexachloroethane |

| Iron |

| N-(2,4-Dimethoxybenzyl)-3-amino-4-chloropyridine |

| N-(4-Bromobenzyl)-3-amino-4-chloropyridine |

| N-(4-Cyanobenzyl)-3-amino-4-chloropyridine |

| N-(4-Methylbenzyl)-3-amino-4-chloropyridine |

| N-Benzyl-3-amino-4-chloropyridine |

| N-Boc-3-amino-4-chloropyridine |

| N-Boc-3-amino-4-halopyridines |

| N-Boc-3-aminopyridine |

| N-Cinnamyl-3-amino-4-chloropyridine |

| N-Ethyl-3-amino-4-chloropyridine |

| n-Butyllithium |

| Palladium |

| Sodium triacetoxyborohydride |

| Stannous chloride |

| Trifluoroacetic acid |

Sequential Boc-Removal/Reductive Amination

A successful strategy to overcome the challenges of direct alkylation involves a sequential process starting with a protected form of this compound. The use of a tert-butyloxycarbonyl (Boc) protecting group is particularly effective.

The synthesis begins with the inexpensive 3-aminopyridine, which is monoprotected with di-tert-butyldicarbonate to yield N-Boc-3-aminopyridine in high yields on a large scale. nih.gov This protected intermediate can then be halogenated. A key advantage of this method is the directing effect of the carbamate group, which facilitates lithiation at the 4-position of the pyridine ring. Subsequent treatment with an electrophilic halogen source, such as hexachloroethane, allows for the large-scale synthesis of N-Boc-3-amino-4-halopyridines. nih.gov The Boc-protected 3-amino-4-halopyridine is stable under ambient conditions for extended periods without noticeable degradation. nih.gov

With the stable, Boc-protected intermediate in hand, a sequential deprotection and reductive amination can be performed. Trifluoroacetic acid (TFA) is effective for the rapid removal of the Boc group, yielding the corresponding pyridinium (B92312) salt. nih.gov This salt can then undergo reductive amination to produce the desired N-substituted-3-amino-4-chloropyridine. nih.gov

Brønsted and Lewis Acid Mediation in Reductive Amination

The efficiency of the reductive amination step is significantly influenced by the choice of acid mediators. While standard conditions like acetic acid with sodium triacetoxyborohydride are effective for other isomers like 3-amino-2-chloropyridine (B31603), they are not suitable for this compound due to its higher basicity. nih.gov

Brønsted acids, such as trifluoroacetic acid (TFA), have been shown to be effective mediators. TFA not only facilitates the deprotection of N-Boc-3-amino-4-chloropyridine but also promotes the subsequent reductive amination. nih.gov The reaction can proceed with the isolated pyridinium trifluoroacetate salt, leading to moderate yields of the N-alkylated product. nih.gov

Further enhancements in yield and reaction scope can be achieved through the use of Lewis acids. The combination of TFA with a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) has been developed into a high-yielding protocol for accessing a wide range of N-substituted-3-amino-4-halopyridines. nih.gov This method is particularly advantageous as it often provides products in high purity without the need for chromatographic separation. nih.gov The protocol is effective for various carbonyl substrates, including enolizable aliphatic aldehydes and cyclohexanone. nih.gov

The utility of this Brønsted and Lewis acid-mediated approach extends to other related halopyridines, with 4-bromo-3-aminopyridine and 4-iodo-3-aminopyridine also giving good yields with a variety of carbonyl compounds under similar conditions. nih.gov

Large-Scale Synthesis and Optimization

The demand for this compound and its derivatives as key intermediates in pharmaceutical manufacturing necessitates the development of scalable and optimized synthetic routes.

Improvements to Existing Procedures

For the synthesis of N-substituted-3-amino-4-chloropyridines, a notable optimization involves starting from 3-aminopyridine. Protection with a Boc group affords N-Boc-3-aminopyridine, which can be purified by recrystallization, avoiding chromatography. nih.gov This intermediate is then subjected to directed metalation and halogenation to produce N-Boc-3-amino-4-halopyridines on a large scale (up to 100 mmol). nih.gov This method is advantageous over previous protocols that used a pivalate (B1233124) directing group, as the Boc group is more easily removed. nih.gov A 15 mmol scale reaction to produce N-(Benzyl)-3-amino-4-chloropyridine following this improved protocol resulted in an 83% yield after recrystallization. nih.gov

A process for producing 3-amino-2-chloro-4-alkylpyridines, which are structurally similar to the target compound, has also been detailed, highlighting methods suitable for industrial production. google.comepo.org This process often involves multiple steps, including cyclization, chlorination, and reduction, with a focus on avoiding hazardous nitration steps and minimizing by-product formation. google.comepo.orggoogle.com

Preparation of Polychlorinated 2-Aminopyridines from Related Intermediates

The optimized large-scale synthesis of 2-amino-4-chloropyridine (B16104) has facilitated the convenient preparation of various polychlorinated 2-aminopyridines. tandfonline.com For instance, 2-amino-4-chloropyridine serves as a starting material for the synthesis of the previously unreported 2-amino-4,5-dichloropyridine. tandfonline.com Furthermore, new and higher-yielding routes to the known 2-amino-3,4-dichloropyridine and 2-amino-3,4,5-trichloropyridine have been developed starting from this intermediate. tandfonline.com

The chlorination of aminopyridines is a key step in these syntheses. Methods using reagents like hydrochloric acid and hydrogen peroxide have been employed for the chlorination of substituted 3-aminopyridines. google.com Additionally, processes for the selective chlorination of imidazo[4,5-c]pyridines, which are derived from this compound, at specific positions have also been developed. acs.org

Data Tables

Table 1: Selected N-Substituted this compound Derivatives and Intermediates nih.gov

| Compound Name | Molecular Formula | Analysis |

| N-Boc-3-Amino-4-chloropyridine | C₁₀H₁₃ClN₂O₂ | Calcd: C, 52.52; H, 5.73; N, 12.25. Found: C, 52.45; H, 5.47; N, 12.32. |

| 3-Amino-4-chloropyridinium trifluoroacetate | C₇H₆ClF₃N₂O₂ | Calcd: C, 34.66; H, 2.49; N, 11.55. Found: C, 34.63; H, 2.65; N, 11.51. |

| N-(Benzyl)-3-amino-4-chloropyridine | C₁₂H₁₁ClN₂ | Calcd: C, 65.91; H, 5.07; N, 12.81. Found: C, 65.79; H, 5.08; N, 12.80. |

| N-Cinnamyl-3-amino-4-chloropyridine | C₁₄H₁₃ClN₂ | Calcd: C, 68.71; H, 5.35; N, 11.45. Found: C, 68.75; H, 5.41; N, 11.46. |

| N-(2,4-Dimethoxybenzyl)-3-amino-4-chloropyridine | C₁₄H₁₅ClN₂O₂ | Calcd: C, 60.33; H, 5.42; N, 10.05. Found: Not specified. |

| N-(Furfuryl)-3-amino-4-chloropyridine | C₁₀H₉ClN₂O | Calcd: C, 57.57; H, 4.35; N, 13.43. Found: C, 57.51; H, 4.35; N, 13.68. |

Reactivity and Reaction Mechanisms of 3 Amino 4 Chloropyridine

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for chloropyridines. The electron-withdrawing nature of the pyridine (B92270) nitrogen facilitates the attack of nucleophiles, especially when the leaving group (the chlorine atom) is located at an activated position (2- or 4-position). gcwgandhinagar.commsu.edu

The chlorine atom at the 4-position of 3-Amino-4-chloropyridine is susceptible to replacement by various nucleophiles. This reaction is a key step in the synthesis of more complex heterocyclic structures.

A notable example is the synthesis of 2,7-diazaphenothiazine. In this process, this compound reacts with 4-mercapto-3-nitropyridine in dimethylformamide (DMF). The reaction proceeds via a nucleophilic aromatic substitution where the sulfur atom of the mercaptopyridine displaces the chlorine atom on the this compound ring. This initial substitution forms an intermediate sulfide (B99878), which then undergoes intramolecular cyclization to yield the final diazaphenothiazine product. clockss.org The reaction to form the intermediate sulfide (3-nitro-3'-amino-4,4'-dipyridinyl sulfide) demonstrates the chlorine atom's ability to act as a leaving group in an SNAr reaction. clockss.org

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the deactivating effect of the electronegative nitrogen atom. uoanbar.edu.iq The nitrogen atom tends to react with acidic electrophilic reagents, forming a pyridinium (B92312) ion, which further deactivates the ring to electrophilic attack. uoanbar.edu.iq Consequently, vigorous reaction conditions are often required. uoanbar.edu.iq

However, the presence of strong electron-donating groups, such as an amino group (-NH₂), can facilitate electrophilic substitution. gcwgandhinagar.com In this compound, the amino group at C-3 is an activating, ortho-, para-directing group. Therefore, it would direct incoming electrophiles to positions 2 and 5. The chlorine at C-4 is a deactivating, ortho-, para-director. The combined influence suggests that electrophilic substitution, while difficult, would preferentially occur at the C-2 or C-5 positions. Despite these theoretical considerations, specific examples of electrophilic aromatic substitution reactions like nitration or halogenation on the this compound ring are not extensively documented in the literature, underscoring the general low reactivity of the pyridine nucleus towards electrophiles.

Reactions Involving the Amino Group

The amino group at the 3-position is a key site of reactivity, participating in oxidation, amination, and condensation reactions.

The amino group of aromatic amines can be oxidized to form nitroso or nitro derivatives. While specific studies detailing the oxidation of the amino group on this compound are not prominent, this general reactivity is a potential transformation pathway for the compound under appropriate oxidizing conditions.

The amino group of this compound can be alkylated to form secondary amines. While direct alkylation can be problematic, reductive amination provides a powerful alternative for forming N-substituted-3-amino-4-chloropyridines. nih.gov However, initial attempts to perform reductive amination on this compound using standard conditions that are effective for other aminopyridines (e.g., acetic acid and sodium triacetoxyborohydride) resulted in poor conversion or complete failure. nih.gov This lack of reactivity is attributed to the relatively high basicity of the this compound, which can buffer the reaction medium and slow down the necessary imine formation. nih.gov

To overcome this, a more effective, high-yielding protocol was developed. This method involves the one-pot deprotection of an N-Boc-protected this compound followed by reductive amination. The key to this process is the use of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in conjunction with trifluoroacetic acid. This combination facilitates the condensation of the amine with a carbonyl compound (aldehyde or ketone) to form an imine, which is subsequently reduced by sodium triacetoxyborohydride (B8407120). nih.govsyr.edu This approach has been successfully applied to a wide range of aldehydes, providing good to excellent yields of the corresponding N-alkylated products. syr.edu

Table 1: Examples of Reductive Amination of this compound with Various Aldehydes nih.gov The general procedure involves the reaction of N-Boc-3-amino-4-chloropyridine with the respective aldehyde in the presence of trifluoroacetic acid, trimethylsilyl trifluoromethanesulfonate, and sodium triacetoxyborohydride.

| Aldehyde | Product | Yield (%) |

| Benzaldehyde | N-(Benzyl)-3-amino-4-chloropyridine | 83 |

| Cinnamaldehyde | N-Cinnamyl-3-amino-4-chloropyridine | 76 |

| Furfural | N-(Furfuryl)-3-amino-4-chloropyridine | 76 |

A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen (R¹R²C=NR³, R³ ≠ H). wikipedia.org They are typically formed by the condensation of a primary amine with an aldehyde or a ketone. wikipedia.org

The formation of an imine (a type of Schiff base) is the critical intermediate step in the reductive amination reactions described above. nih.govsyr.edu The reaction between this compound and a carbonyl compound, facilitated by an acid catalyst, reversibly forms an iminium ion that is then reduced. syr.edu

While the isolated Schiff base of this compound itself is an intermediate, the synthesis of stable Schiff bases from related aminopyridines is well-documented. For instance, 3-amino-2-chloropyridine (B31603) reacts with 4-chlorobenzaldehyde (B46862) in dichloromethane (B109758) with anhydrous sodium sulfate (B86663) to yield the corresponding Schiff base, (4-chlorobenzylidene)-(2-chloropyridin-3-yl)amine, in 82% yield. mdpi.com This demonstrates the general capacity of the amino group on a chloropyridine ring to undergo condensation with aldehydes to form stable imine products.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound serves as a valuable substrate in several such transformations.

Palladium-catalyzed cross-coupling reactions have been instrumental in the functionalization of this compound. The development of specialized ligand systems has been crucial in achieving high yields and broad substrate scope. scispace.com For instance, the use of dialkylbiaryl phosphine (B1218219) ligands has enabled the coupling of a variety of substrates, including unactivated aryl chlorides and heteroaryl systems, under mild conditions. scispace.com These catalysts have proven effective for a wide range of carbon-carbon, carbon-nitrogen, and carbon-oxygen bond-forming reactions. scispace.com

The reactivity of chloropyridines in palladium-catalyzed couplings can be challenging. For example, 3-chloropyridine (B48278) has been shown to be more difficult to couple with secondary amines like pyrrolidine (B122466) compared to 2-chloropyridine, requiring higher catalyst loadings. mit.edu However, the use of cesium carbonate as a base has been shown to facilitate the coupling of chloropyridines in the presence of sensitive functional groups like nitriles. mit.edu

In the context of synthesizing biologically important molecules, palladium-catalyzed cross-coupling of this compound derivatives has been a key strategy. For instance, a palladium-catalyzed tandem amidation/cyclization has been developed for the regioselective synthesis of N-substituted imidazo[4,5-c]pyridines, which are of significant interest in drug discovery. nih.gov

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, is a powerful tool for the synthesis of arylamines. wikipedia.org This reaction has been successfully applied to halogenated pyridines, including derivatives of this compound. The choice of ligand and reaction conditions is critical for achieving high regioselectivity, especially in polyhalogenated pyridines. researchgate.net

While direct Buchwald-Hartwig amination on this compound can be challenging due to the electronic nature of the substrate, N-protected derivatives are often used. For example, N-Boc-3-amino-4-halopyridines are valuable intermediates that can undergo subsequent palladium-catalyzed amination reactions. nih.gov The development of robust catalyst systems has expanded the scope of the Buchwald-Hartwig reaction to include a wide variety of amines and aryl halides, making it a versatile method for synthesizing complex amine-containing molecules. wikipedia.org

The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and a halide, is another important transformation involving this compound. The success of this reaction is highly dependent on the catalyst system and reaction conditions.

While the Suzuki-Miyaura coupling of chloropyridines can be challenging, specialized catalysts have been developed to facilitate this transformation. For instance, nickel/dppf catalyst systems have been found to be effective for the cross-coupling of 3- and 4-chloropyridines, though not as effective for 2-chloropyridines. researchgate.net The use of highly active palladium complexes with N-heterocyclic carbene (NHC) ligands has also enabled the Suzuki-Miyaura coupling of less reactive (hetero)aryl chlorides in aqueous media. researchgate.net

For this compound, the amino group can influence the reactivity. In some cases, protecting the amino group is necessary to achieve good yields in Suzuki-Miyaura couplings. However, catalyst systems like PdCl2(Amphos)2 have been shown to facilitate the coupling of heteroaryl chlorides with arylboronic acids even in the presence of an unprotected amino group. tcichemicals.com

| Catalyst System | Substrate | Coupling Partner | Product | Yield (%) | Reference |

| PdCl2(Amphos)2 | 3-Amino-2-chloropyridine | 2-Methylphenylboronic acid | 2-(o-tolyl)-3-pyridinamine | 79 | tcichemicals.com |

| Ni(II)/NHC | Aryl chlorides | Arylboronic acids | Biaryl compounds | - | researchgate.net |

| Pd/Dialkylbiaryl phosphines | 4-Amino-2-chloropyridine (B126387) | Phenylboronic acid | 4-Amino-2-phenylpyridine | High | scispace.com |

Cyclization Reactions Leading to Fused Heterocycles

This compound is a key precursor for the synthesis of various fused heterocyclic systems, particularly those containing the imidazopyridine core. These reactions often proceed through an initial functionalization of the amino or chloro group, followed by an intramolecular cyclization.

Imidazo[4,5-c]pyridines are a class of heterocyclic compounds with significant biological activity. nih.gov The synthesis of these compounds often utilizes this compound as a starting material. A common strategy involves the N-alkylation or N-arylation of the amino group, followed by a cyclization reaction that forms the imidazole (B134444) ring.

One approach involves a palladium-catalyzed tandem amidation/cyclization of N-substituted-3-amino-4-halopyridines. nih.gov This method provides a regioselective route to N-substituted imidazo[4,5-c]pyridines. nih.gov Another strategy employs a copper-catalyzed C-N coupling reaction, which can be more effective than palladium-catalyzed methods for certain substrates. thieme-connect.com

The synthesis of N-substituted-3-amino-4-halopyridines, the key intermediates for these cyclizations, can be challenging. Direct reductive amination or base-promoted alkylations often give poor results. nih.gov A more effective method involves a sequential Boc-protection/alkylation/deprotection sequence. nih.gov

| Starting Material | Reagents | Product | Yield (%) | Reference |

| N-Boc-3-amino-4-chloropyridine | 1. NaH, Benzyl bromide; 2. TFA | N-Benzyl-3-amino-4-chloropyridine | - | thieme-connect.com |

| N-Boc-3-amino-4-halopyridine | 1. TFA; 2. Carbonyl, TMSOTf, NaBH(OAc)3 | N-Alkyl-3-amino-4-halopyridines | Excellent | syr.edu |

| This compound | Formamide, Pd catalyst | Imidazo[4,5-c]pyridine | Moderate to high | thieme-connect.com |

The regioselectivity of reactions involving this compound is a critical aspect of its synthetic utility. The presence of multiple reactive sites necessitates careful control of reaction conditions to achieve the desired outcome.

In the synthesis of imidazo[4,5-c]pyridines, regioselectivity is crucial to avoid the formation of isomeric products. The use of N-substituted-3-amino-4-halopyridines as starting materials allows for the selective formation of the desired regioisomer through a palladium-catalyzed tandem amidation/cyclization. nih.gov

Regioselective functionalization can also be achieved through metalation reactions. For instance, the regioselective lithiation of substituted pyridines, followed by reaction with an electrophile, is a powerful strategy for introducing substituents at specific positions. mdpi.com The generation of pyridyne intermediates from 3-chloropyridines offers another avenue for regioselective difunctionalization. nih.gov The addition of a Grignard reagent to the 3,4-pyridyne intermediate proceeds with high regioselectivity, allowing for the synthesis of 2,3,4-trisubstituted pyridines. nih.gov

Research mentioning this compound primarily utilizes it as a precursor or intermediate in the synthesis of more complex molecules. While these studies often employ computational methods like Density Functional Theory (DFT) and molecular modeling, the analyses are performed on the final, larger products rather than the initial this compound reactant.

Consequently, specific data required to populate the requested article sections—including Supramolecular Assembly Analysis, Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), Noncovalent Interaction (NCI) Index Analysis, and dedicated molecular simulations for this compound—could not be located in the searched scientific papers and databases. The existing literature does not provide the necessary findings to construct the detailed, focused article as outlined in the instructions.

Therefore, it is not possible to generate the requested article with the required scientifically accurate, detailed research findings for each specified subsection.

Computational and Theoretical Studies

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Computational chemistry provides profound insights into the electronic structure and reactivity of molecules through the calculation of quantum chemical descriptors. For 3-Amino-4-chloropyridine, methods like Density Functional Theory (DFT) are employed to model its molecular properties and predict its chemical behavior. core.ac.ukresearchgate.net These theoretical calculations are crucial for understanding the relationships between the molecule's structure and its reactivity patterns. mdpi.comacs.org

Frontier Molecular Orbitals (FMOs)

The reactivity of a chemical species is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). core.ac.uk The HOMO energy (EHOMO) is associated with the molecule's capacity to donate electrons, indicating its nucleophilic character. Conversely, the LUMO energy (ELUMO) relates to its ability to accept electrons, defining its electrophilic character.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a significant indicator of molecular stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher polarizability and greater chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. core.ac.uk In substituted aminopyridines, the HOMO is generally localized on the amino group and the pyridine (B92270) ring, while the LUMO is distributed over the ring and is influenced by electron-withdrawing substituents like chlorine.

Global Reactivity Descriptors

| Descriptor | Formula (based on Koopmans' Theorem) | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the molecule's ability to attract electrons in a chemical bond. |

| Chemical Hardness (η) | η = (I - A) / 2 | Represents the resistance of a molecule to change its electron configuration; molecules with a large HOMO-LUMO gap are considered "hard," and those with a small gap are "soft." |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's overall electrophilic nature. |

These parameters are instrumental in comparing the reactivity of related compounds and predicting their behavior in various chemical reactions. researchgate.nettandfonline.com

Mulliken Population Analysis and Reactive Sites

Mulliken population analysis is a computational method used to estimate the partial atomic charges on each atom within a molecule. nih.govwikipedia.org This analysis helps to identify the distribution of electron density and pinpoint potential reactive sites. Atoms with a more negative charge are likely to be nucleophilic centers, prone to attack by electrophiles, whereas atoms with a more positive charge are electrophilic centers, susceptible to attack by nucleophiles. tandfonline.comuni-muenchen.de The calculation of atomic charges is valuable for understanding intermolecular interactions and predicting regioselectivity in chemical reactions. acs.org

Structure-Reactivity Relationships

The theoretical descriptors calculated through computational studies can be correlated with experimentally observed chemical reactivity. acs.org For instance, studies on substituted pyridines have demonstrated relationships between their electronic structure and the rates of reactions, such as quaternization with ethyl iodide. acs.org The electronic properties of the substituents—whether they are electron-donating or electron-withdrawing—modify the electron density on the pyridine ring and the nitrogen atom, which in turn affects the reaction barrier and rate. acs.org By quantifying descriptors like atomic charges and HOMO/LUMO energies for this compound, researchers can make informed predictions about its reactivity towards various reagents and its potential role in synthetic pathways.

Spectroscopic Characterization and Structural Analysis

X-ray Diffraction Studies

X-ray diffraction (XRD) is the definitive method for determining the arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, one can deduce the precise location of each atom, as well as bond lengths, bond angles, and details of the crystal packing.

Single Crystal X-ray Diffraction (SC-XRD)

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for obtaining an unambiguous three-dimensional molecular structure. This method requires a single, high-quality crystal of the compound. As of this writing, a search of publicly accessible crystallographic databases has not yielded a reported single-crystal structure for the parent compound, 3-Amino-4-chloropyridine.

However, analysis of closely related halogenated aminopyridines frequently shows them crystallizing in monoclinic or orthorhombic systems. These structures are typically stabilized by strong intermolecular hydrogen bonds, often involving the amino group and the pyridine (B92270) nitrogen of adjacent molecules.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a vital analytical technique used to confirm the phase purity and crystalline nature of a bulk sample. Unlike SC-XRD, which uses a single crystal, PXRD analyzes a polycrystalline powder, yielding a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline solid.

While no experimental PXRD pattern for this compound is publicly available, it is a standard characterization method. It is often used to verify that the bulk material corresponds to the single crystal used for SC-XRD analysis. In the absence of an experimental pattern, a theoretical PXRD pattern can be simulated from single-crystal X-ray diffraction data. mdpi.comresearchgate.net This simulated pattern is a valuable reference for assessing the purity of synthesized batches. mdpi.com

Crystal Structure Determination of Cocrystals and Molecular Salts

The ability of this compound to form multicomponent crystals, such as cocrystals and molecular salts, is a key area of study in crystal engineering. These structures are formed by combining the aminopyridine with a coformer, typically a carboxylic acid, through non-covalent interactions. The resulting crystal structure can exhibit significantly different physicochemical properties compared to the parent compound.

The determination of whether a cocrystal or a molecular salt has been formed depends on the location of the acidic proton. In a cocrystal, the proton remains on the acid, and the components are linked by hydrogen bonds. In a molecular salt, the proton transfers from the acid to the base (the aminopyridine). This can be definitively determined using SC-XRD by precisely locating the hydrogen atom.

While specific structural data for cocrystals of this compound is scarce, extensive studies on its isomers provide clear examples of the analyses performed. For instance, the reaction between 2-amino-4-chloropyridine (B16104) and 4-chlorobenzoic acid results in a molecular salt, 2-amino-4-chloropyridinium 4-chlorobenzoate. mdpi.com The SC-XRD analysis revealed a monoclinic crystal system with the space group Pc. mdpi.com The transfer of a proton from the acid to the pyridine nitrogen was confirmed by the C-O bond lengths in the carboxylate group and the location of the proton on the pyridine nitrogen. mdpi.com The crystal structure is stabilized by a network of hydrogen bonds and, in some cases, halogen–halogen interactions. mdpi.com

Table 1: Illustrative Crystallographic Data for a Molecular Salt of an Amino-chloropyridine Isomer (2-Amino-4-chloropyridinium 4-chlorobenzoate) This table presents data for a related isomer to demonstrate the type of information obtained from SC-XRD analysis of molecular salts.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | Pc | mdpi.com |

| a (Å) | 7.421 | mdpi.com |

| b (Å) | 6.892 | mdpi.com |

| c (Å) | 12.871 | mdpi.com |

| β (°) | 104.21 | mdpi.com |

| Z (molecules/unit cell) | 2 | mdpi.com |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are essential for identifying functional groups and confirming the molecular structure of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. An ATR-IR spectrum for this compound has been recorded using a Bruker Tensor 27 FT-IR instrument. nih.gov While a detailed peak list for this specific compound is not published, the characteristic absorption bands can be assigned based on data from closely related compounds like 3-Amino-5-chloropyridine. The key functional groups of this compound are expected to produce signals in well-defined regions of the infrared spectrum.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound based on Analogous Compounds

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group | Reference |

| N-H Stretching | 3300–3400 | Amino group (-NH₂) | |

| Aromatic C-H Stretching | 3050–3100 | Pyridine Ring | |

| C=N and C=C Stretching | 1550–1650 | Pyridine Ring | |

| C-N Stretching | 1300–1400 | Amino group connection | |

| C-Cl Stretching | 650–670 | Chloro substituent |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. While no specific Raman spectrum for this compound has been reported, analysis of its isomers provides insight into the expected signals. For halogenated aminopyridines, the carbon-chlorine (C-Cl) stretch is typically a prominent band in the Raman spectrum, observed in the region of 646–656 cm⁻¹. Other expected signals would include vibrations from the pyridine ring and the amino group, complementing the data obtained from FT-IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

The proton NMR spectrum of this compound displays distinct signals corresponding to the protons on the pyridine ring and the amino group. In a typical spectrum, the aromatic protons appear as multiplets in the downfield region, generally between 7.9 and 8.3 ppm. prepchem.com The amino group protons (–NH₂) usually present as a broad singlet. prepchem.com The specific chemical shifts can vary depending on the solvent used. For instance, in one analysis, a multiplet corresponding to three protons was observed between 7.9 and 8.3 ppm, alongside a singlet for the methyl group of the resulting pyridinium (B92312) iodide at 4.2 ppm. prepchem.com

Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives

| Derivative | Proton | Chemical Shift (ppm) | Multiplicity | Solvent |

| 3-amino-4-chloro-1-methylpyridinium iodide | Ring Protons | 7.9-8.3 | Multiplet | Solvent F |

| 3-amino-4-chloro-1-methylpyridinium iodide | N-CH₃ | 4.2 | Singlet | Solvent F |

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The pyridine ring carbons are typically observed in the range of 110–160 ppm. The carbon atom bonded to the electron-donating amino group is expected to appear at a lower chemical shift (upfield), while the carbon attached to the electron-withdrawing chlorine atom will be shifted downfield.

Table 2: General ¹³C NMR Chemical Shift Ranges for Substituted Pyridines

| Carbon Type | Typical Chemical Shift (ppm) |

| Aromatic Carbons | 110-160 |

| Carbon attached to -NH₂ | 110-120 |

| Carbon attached to -Cl | 135-150 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

In GC-MS analysis, this compound exhibits a molecular ion peak corresponding to its molecular weight. The NIST mass spectrometry data for 4-chloro-3-aminopyridine shows a prominent peak at m/z 128, which corresponds to the molecular ion [M]⁺. nih.gov The presence of the chlorine isotope (³⁷Cl) also results in a characteristic [M+2]⁺ peak at m/z 130, with an intensity ratio of approximately one-third of the main peak. nih.govguidechem.com

Table 3: Key GC-MS Fragmentation Data for this compound

| m/z | Interpretation |

| 128 | Molecular Ion Peak [M]⁺ |

| 130 | Isotope Peak [M+2]⁺ |

ESI-MS is a soft ionization technique often used to confirm the molecular weight of polar compounds. In the positive ion mode, this compound is expected to show a protonated molecular ion [M+H]⁺. For the related isomer, 2-amino-4-chloropyridine, ESI-MS analysis revealed a base peak at m/z 129 [M+H]⁺ and a significant peak at m/z 131, confirming the presence of chlorine. guidechem.com This technique is also valuable for monitoring reaction progress and purity.

Table 4: ESI-MS Data for an Isomer of this compound

| Compound | Ion | m/z | Relative Intensity (%) |

| 2-Amino-4-chloropyridine | [M+H]⁺ | 129 | 100 |

| 2-Amino-4-chloropyridine | [M+H+2]⁺ | 131 | 37 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. A study on related amin-chloropyridine derivatives showed that these compounds exhibit absorption maxima in the UV region. For instance, cocrystals and molecular salts of 4-amino-2-chloropyridine (B126387) and 2-amino-4-chloropyridine with chlorobenzoic acids were analyzed in methanol, showing absorption intensities that can be used to determine molar absorptivity. mdpi.com While specific λmax values for this compound are not detailed in the provided context, its isomer, 3-amino-5-chloropyridine, is noted to have a maximum absorption (λmax) around 260 nm, which is useful for monitoring its degradation.

Applications in Advanced Organic Synthesis

Building Block for Complex Molecules

The dual reactivity of 3-Amino-4-chloropyridine makes it a sought-after starting material for creating diverse and intricate chemical structures. Chemists utilize this compound as a foundational element to introduce the aminopyridine motif into larger molecules, which is a common feature in many biologically active compounds.

This compound is a key precursor in the synthesis of a wide array of heterocyclic compounds, especially fused ring systems. The amino and chloro substituents on the pyridine (B92270) ring provide reactive handles for sequential chemical transformations. This allows for the regioselective construction of complex heterocyclic frameworks, which are central to medicinal chemistry and materials science. Its utility as a synthetic intermediate grants access to classes of compounds like imidazopyridines and other related systems that can be otherwise challenging to synthesize selectively. nih.gov The compound's structure facilitates reactions such as nucleophilic substitutions and coupling reactions, making it a versatile component in the synthetic chemist's toolbox for generating novel molecular entities. chemimpex.com

A significant application of this compound is in the regioselective synthesis of N-substituted imidazo[4,5-c]pyridines. nih.gov These molecules are of considerable interest in drug discovery due to their diverse biological activities. nih.gov A common synthetic strategy involves a multi-step process that begins with the protection of the amino group of this compound, often with a Boc (tert-butyloxycarbonyl) group, to form 3-amino-N-Boc-4-chloropyridine. acs.orgnih.gov This intermediate then undergoes a copper-catalyzed N-arylation or N-benzylation. thieme-connect.com Following deprotection, a key palladium-catalyzed tandem amidation/cyclization reaction is employed to construct the fused imidazole (B134444) ring, yielding the desired N-substituted imidazo[4,5-c]pyridine. nih.govacs.orgthieme-connect.com This method is highly valued because it overcomes the challenge of obtaining specific regioisomers, which is a common problem with base-promoted alkylation techniques. nih.gov

Researchers have found that direct alkylation of this compound via reductive amination is often difficult and results in poor conversion, which is attributed to the basicity of the pyridine nitrogen. nih.gov The development of protocols utilizing its N-substituted derivatives has therefore become crucial for providing reliable access to these important heterocyclic systems for medicinal chemistry research. nih.govthieme-connect.com

Role in Pharmaceutical Development

The structural framework of this compound is embedded in numerous compounds investigated for therapeutic purposes. It serves not just as a starting material but as a pivotal intermediate that enables the exploration of new chemical space in the search for novel medicines.

This compound is recognized as a key intermediate in the discovery and development of new pharmaceutical agents. chemimpex.com Its structure is a component of molecules designed to interact with specific biological targets. For instance, N-substituted-3-amino-4-halopyridines, derived from this compound, are critical starting materials for synthesizing libraries of imidazo[4,5-c]pyridine derivatives, which are then screened for potential therapeutic activity. nih.gov The compound serves as an essential building block for creating novel therapeutic agents, particularly in the development of treatments for infections and neurological disorders. chemimpex.com

The utility of this compound extends to the synthesis of compounds with specific, demonstrable biological effects. Research has shown that derivatives of this compound can exhibit potent bioactivity. For example, it has been used to create compounds that function as inhibitors of the P2X receptor and possess anti-inflammatory properties through the inhibition of prostaglandin (B15479496) synthesis. biosynth.com Furthermore, it has been implicated in the synthesis of potential anticancer agents that may induce apoptosis in cancer cells. biosynth.com

In a more targeted approach, the related 4-halopyridines are used to develop selective covalent protein modifiers. nih.gov These molecules act as "quiescent affinity labels," where their reactivity is "switched on" upon binding to a target protein. This strategy has been used to develop inhibitors for enzymes like human dimethylarginine dimethylaminohydrolase-1 (DDAH1) by covalently modifying a cysteine residue in the active site. nih.gov This approach, which leverages the inherent reactivity of the halopyridine scaffold, is an attractive strategy for creating highly selective chemical probes and therapeutic agents. nih.gov

The synthesis of biologically active molecules from this compound is a critical step toward the development of new therapeutic agents. The imidazo[4,5-c]pyridines derived from it are considered valuable scaffolds for medicinal chemistry programs aimed at discovering new drugs. thieme-connect.com The ability to selectively synthesize specific isomers of these compounds allows for systematic structure-activity relationship (SAR) studies, which are essential for optimizing the efficacy and properties of a potential drug candidate. nih.gov

Moreover, the development of covalent inhibitors using the halopyridine core represents a sophisticated strategy in modern drug design. nih.gov By creating compounds whose electrophilicity is enhanced only upon binding to the intended biological target, researchers can design highly selective agents with potentially fewer off-target effects. nih.gov This "switchable" reactivity makes 4-halopyridines, including derivatives conceptually linked to this compound, a promising platform for the future development of targeted covalent therapeutics. nih.gov

Analytical Chemistry Reagent

Detection and Quantification of Chemical Substances

The utility of this compound in the detection and quantification of chemical substances is predominantly observed through its role as a building block in the synthesis of advanced sensing materials. Its derivatives have been engineered to exhibit specific responses to certain analytes, forming the basis of novel analytical methods.

A significant example of its indirect application is in the development of ratiometric oxygen sensors. In one study, this compound was utilized as a key starting material in the synthesis of 3-amino-4,4'-bipyridine. nih.gov This derivative was subsequently incorporated as a linker in a silver cluster-based metal-organic framework (MOF). nih.gov This engineered MOF exhibited dual fluorescence and phosphorescence, allowing for ratiometric sensing of molecular oxygen. nih.gov The amino group, originating from the this compound precursor, was found to play a crucial role in modulating the photophysical properties of the final sensor molecule, specifically by influencing the intersystem crossing efficiency. nih.gov This modulation is critical for achieving the high sensitivity required for detecting trace amounts of oxygen. nih.gov

While this application demonstrates the potential of this compound in creating highly sensitive analytical systems, it is important to note that the compound itself is not the final sensing element. Instead, its chemical functionalities are exploited to construct more elaborate molecules with the desired analytical capabilities. The development of such advanced materials underscores the importance of versatile chemical building blocks like this compound in pushing the boundaries of analytical chemistry.

Future research may explore the direct use of this compound or its simple derivatives as reagents in colorimetric or fluorometric assays. The amino group could potentially react with specific analytes to produce a measurable change in absorbance or fluorescence, providing a basis for their quantification. However, detailed studies establishing such direct analytical methods, including data on detection limits, linearity, and selectivity, are yet to be prominently featured in scientific literature.

Table 1: Properties of this compound and its Role in a Derivative for Oxygen Sensing

| Property | This compound | 3-amino-4,4'-bipyridine (Derivative) |

| Molecular Formula | C₅H₅ClN₂ | C₁₀H₉N₃ |

| Role in Analysis | Precursor in synthesis | Component of a ratiometric oxygen sensor nih.gov |

| Key Functional Group | Amino group | Amino group (influences photophysical properties) nih.gov |

| Analytical Technique | Not directly applied | Ratiometric Luminescence Sensing nih.gov |

| Detected Analyte | Not applicable | Molecular Oxygen (O₂) nih.gov |

Biological Activity and Medicinal Chemistry Research

Anticancer Research

The pyridine (B92270) scaffold is a common feature in many compounds investigated for their anticancer properties. ekb.egijsat.org Various derivatives have been shown to exert cytotoxic effects on cancer cells through diverse mechanisms.

Inhibition of Ion Channels in Cancer Therapy

While specific studies on 3-Amino-4-chloropyridine's effect on ion channels are not available, the related compound, 4-aminopyridine (B3432731) (4-AP), is a known blocker of voltage-gated potassium (K+) channels. rsc.org These channels play a role in cancer cell proliferation, and their blockade can lead to cell cycle arrest and apoptosis. Research on other aminopyridine derivatives has also explored their potential as ion channel modulators in the context of cancer therapy. rsc.org

Induction of Apoptosis in Cancer Cells

Apoptosis, or programmed cell death, is a key target for anticancer therapies. Studies on 4-aminopyridine have demonstrated its ability to induce apoptosis in human acute myeloid leukemia (AML) cells. nih.gov This pro-apoptotic effect was linked to an increase in intracellular calcium concentration. nih.gov Furthermore, various novel 2-aminopyridine (B139424) and dihydropyridine (B1217469) analogs have been synthesized and shown to induce apoptosis in cancer cell lines through mechanisms such as the overproduction of reactive oxygen species and DNA damage. tmc.edunih.gov

P2 Receptor Inhibition

P2 receptors, which are activated by extracellular nucleotides like ATP, are implicated in various physiological processes, including cell proliferation and inflammation, and have emerged as potential targets in cancer therapy. patsnap.com While there is no direct evidence of this compound acting as a P2 receptor antagonist, the broader family of pyridine derivatives has been explored for this activity. nih.govworktribe.com For instance, certain substituted pyridines have been investigated as antagonists for various P2Y receptor subtypes. nih.govworktribe.com The development of such antagonists is an active area of research for potential therapeutic applications, including in oncology. patsnap.com

Calcium Influx Inhibition and Protein Kinase C Activation

Calcium signaling is a critical component of many cellular processes, including those that are dysregulated in cancer. Research on 4-aminopyridine has shown that it can trigger a transmembrane influx of Ca2+ in lymphocytes. nih.gov Interestingly, the activation of Protein Kinase C (PKC), a family of enzymes involved in signal transduction, has been found to inhibit this 4-AP-induced calcium influx. nih.gov PKC itself is a complex player in cancer, with different isoforms having either tumor-promoting or suppressing roles, making the interplay between aminopyridines, calcium signaling, and PKC a subject of intricate biological investigation.

Anti-inflammatory Effects

Compounds with a pyridine core are also investigated for their anti-inflammatory potential.

Inhibition of Prostaglandin (B15479496) Synthesis

The inhibition of prostaglandin synthesis is a primary mechanism for many anti-inflammatory drugs. nih.govwisdomlib.org Prostaglandins are lipid compounds that are involved in the inflammatory response. Their synthesis is catalyzed by cyclooxygenase (COX) enzymes. wikipedia.org While no specific studies demonstrate that this compound inhibits prostaglandin synthesis, non-steroidal anti-inflammatory drugs (NSAIDs) that contain various heterocyclic scaffolds are known to act via this mechanism. wikipedia.org The potential for pyridine derivatives to act as inhibitors of enzymes in the prostaglandin synthesis pathway remains an area of interest for the development of new anti-inflammatory agents.

Antimicrobial Activity Studies

Derivatives of this compound have been investigated for their potential as antimicrobial agents, showing varying degrees of activity against a range of bacterial and fungal pathogens.

Antibacterial Screening (Gram-positive and Gram-negative)

Research into the antibacterial properties of this compound derivatives has revealed that structural modifications can lead to compounds with notable efficacy. For instance, a series of novel pyridine and thienopyridine derivatives were synthesized and evaluated for their antimicrobial activity. Among these, certain compounds demonstrated good to strong inhibition against both Gram-positive and Gram-negative bacteria, such as Bacillus mycoides and Escherichia coli, respectively. researchgate.net One particular derivative exhibited a minimal inhibitory concentration (MIC) level of 0.0195 mg/mL against E. coli. researchgate.net

In another study, N-alkylated pyridine-based organic salts were synthesized and tested for their antibacterial effects. One of the most effective compounds showed a 55% inhibition of E. coli and 56% inhibition of the Gram-positive bacterium Staphylococcus aureus at a concentration of 100 μg/mL. nih.gov Furthermore, some 3-substituted-pyrazolo[3,4-b]pyridine derivatives, which can be conceptually derived from the aminopyridine scaffold, have shown potent antimicrobial activity with MIC values ranging from 2 to 32 μg/mL against several bacterial strains. ekb.eg These compounds were also tested against the resistant strain methicillin-resistant Staphylococcus aureus (MRSA). ekb.eg

The following table summarizes the antibacterial activity of selected pyridine derivatives:

Antibacterial Activity of Selected Pyridine Derivatives| Compound Type | Test Organism | Activity |

|---|---|---|

| Pyridine Derivative | Escherichia coli | MIC: 0.0195 mg/mL |

| N-alkylated Pyridine Salt | Escherichia coli | 55% inhibition at 100 μg/mL |

| N-alkylated Pyridine Salt | Staphylococcus aureus | 56% inhibition at 100 μg/mL |

| 3-substituted-pyrazolo[3,4-b]pyridine | Various Bacteria | MIC: 2-32 μg/mL |

Antifungal Screening

The antifungal potential of this compound derivatives has also been a subject of investigation. For example, newly synthesized pyridine and thienopyridine derivatives showed significant activity against the fungal strain Candida albicans. researchgate.net One of the most potent compounds in this series displayed a maximum inhibition zone of 29 mm against C. albicans and an MIC level below 0.0048 mg/mL. researchgate.net

In a separate study, Fmoc-protected 1,2,4-triazolyl-α-amino acids and their dipeptides, which incorporate a pyridine moiety, were synthesized and evaluated for their antifungal activity against various Aspergillus species. mdpi.com These compounds were designed to target fungal cell structures and interfere with essential biosynthetic pathways. mdpi.com Additionally, certain 3-substituted-pyrazolo[3,4-b]pyridine derivatives have demonstrated potent activity against six fungal strains, with MIC values ranging from 2 to 32 μg/mL. ekb.eg

The table below presents the antifungal activity of selected pyridine derivatives:

Antifungal Activity of Selected Pyridine Derivatives| Compound Type | Test Organism | Activity |

|---|---|---|

| Pyridine Derivative | Candida albicans | Max. Inhibition Zone: 29 mm |

| Pyridine Derivative | Candida albicans | MIC: <0.0048 mg/mL |

| 3-substituted-pyrazolo[3,4-b]pyridine | Various Fungi | MIC: 2-32 μg/mL |

Structure-Activity Relationships (SAR) in Antimicrobial Derivatives

The relationship between the chemical structure of pyridine derivatives and their antimicrobial activity is a critical area of study for the development of new therapeutic agents. nih.govresearchgate.net For many pyridine-based compounds, the presence of a furan (B31954) moiety has been shown to be a promising approach for designing novel antimicrobial agents, as pyridine-based compounds alone often lack antimicrobial activity. researchgate.net

In a study of novel 2-amino-5,6-dialkyl-4-(furan-2-yl)pyridine-3-carbonitriles, it was found that the substituents at the 5- and 6-positions of the pyridine ring are critical in determining the antibacterial potency of the compounds. researchgate.net For N-alkylated pyridinium (B92312) salts, an appropriate balance between hydrophobicity and hydrophilicity, often achieved with an alkyl chain of C12-C16, can improve antimicrobial activity. mdpi.com The singular presence of the pyridine nucleus, or its combination with other heterocycles, along with the geometry of the molecule, determines its interaction with specific proteins and thus its antimicrobial selectivity. mdpi.com

Biochemical Research Applications

This compound and its derivatives are valuable tools in biochemical research, particularly in the study of enzyme inhibition and receptor interactions.

Enzyme Inhibitor Studies

Derivatives of this compound have been investigated as inhibitors of various enzymes. One notable example is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in microbial metabolism. A series of 3-substituted-pyrazolo[3,4-b]pyridine derivatives were evaluated for their inhibitory activity against DHFR. ekb.eg The most potent of these compounds exhibited IC50 values of 0.72, 0.95, and 1.09 µM, which were significantly lower than the IC50 value of the reference DHFR inhibitor, Trimethoprim (5.54 µM). ekb.eg Molecular docking studies suggested that these compounds have a high binding affinity for the active site of DHFR. ekb.eg

Additionally, this compound itself has been reported to have anti-inflammatory effects by inhibiting prostaglandin synthesis. biosynth.com Furthermore, related 3-aminopyridin-2(1H)-one derivatives have been identified as enzyme inhibitors, including inhibitors of Mpro protease, which is involved in the replication of the SARS-CoV-2 virus. nih.gov

The table below summarizes the enzyme inhibitory activity of selected pyridine derivatives:

Enzyme Inhibitory Activity of Selected Pyridine Derivatives| Compound/Derivative | Target Enzyme | Activity (IC50) |

|---|---|---|

| 3-substituted-pyrazolo[3,4-b]pyridine | Dihydrofolate Reductase (DHFR) | 0.72 µM |

| 3-substituted-pyrazolo[3,4-b]pyridine | Dihydrofolate Reductase (DHFR) | 0.95 µM |

| 3-substituted-pyrazolo[3,4-b]pyridine | Dihydrofolate Reductase (DHFR) | 1.09 µM |

| Trimethoprim (Reference) | Dihydrofolate Reductase (DHFR) | 5.54 µM |

Receptor Interaction Investigations

The this compound scaffold is also of interest in the study of receptor interactions. The parent compound has been shown to inhibit the P2 receptor, which may contribute to its observed effects on calcium influx and protein kinase C activation in cancer cells. biosynth.com

Furthermore, derivatives of related aminopyridines have been explored as receptor antagonists. For instance, a series of pyrido[3,4-d]pyrimidines, synthesized from a 3-amino-5-chloropyridine-4-carbonitrile precursor, were investigated as antagonists of the human chemokine receptor CXCR2. mdpi.com Upregulated CXCR2 signaling is associated with numerous inflammatory, autoimmune, and neurodegenerative diseases, making its antagonism a promising therapeutic strategy. mdpi.com In a different line of research, a series of amino-3,5-dicyanopyridines were synthesized and evaluated for their binding affinity to adenosine (B11128) receptors (ARs), with some compounds showing nanomolar binding affinity for the A1 and A2A subtypes. mdpi.com

Use as a Biochemical Reagent for Life Science Research

This compound is a versatile chemical compound that serves as a significant biochemical reagent in various areas of life science research. medchemexpress.com Its utility stems from its structure, which features a pyridine ring substituted with both a reactive amino group and a chlorine atom. This configuration makes it a valuable precursor and intermediate for the synthesis of more complex molecules with specific biological activities. chemimpex.com Researchers utilize this compound in the investigation of enzyme inhibitors and receptor interactions, which is crucial for advancements in drug discovery and development. chemimpex.com

One of the primary roles of this compound in biochemical research is as a foundational building block for creating novel, biologically active compounds. chemimpex.com Its unique functional groups allow for the introduction of diverse substituents, enabling chemists to construct intricate molecular architectures for therapeutic agents. chemimpex.com

Specific research applications have highlighted its potential in cancer therapy and inflammation. Studies have shown that this compound can be effective in cancer research by inhibiting ion channels, which are proteins that regulate the flow of ions across cell membranes. biosynth.com This inhibition can lead to cell death in cancer cells by depriving them of necessary nutrients and oxygen. biosynth.com Furthermore, it has been observed to inhibit the P2 receptor and induce apoptosis (programmed cell death) in cancer cells, a mechanism potentially linked to its ability to inhibit calcium influx and activate protein kinase C. biosynth.com The compound has also demonstrated anti-inflammatory effects through the inhibition of prostaglandin synthesis. biosynth.com

The following table summarizes key research findings and applications of this compound as a biochemical reagent.

| Research Area | Application/Finding | Mechanism of Action | Reference |

| Drug Discovery | Intermediate in synthesizing pharmaceuticals for neurological disorders and infections. | Serves as a versatile chemical building block. | chemimpex.com |

| Enzymology | Used in the study of enzyme inhibitors. | Acts as a scaffold for designing inhibitor molecules. | chemimpex.com |

| Receptor Biology | Employed in studies of receptor interactions. | Used to synthesize ligands for receptor binding assays. | chemimpex.com |

| Oncology | Investigated for cancer therapy applications. | Inhibits ion channels and the P2 receptor, leading to apoptosis in cancer cells. | biosynth.com |

| Inflammation | Studied for anti-inflammatory properties. | Inhibits prostaglandin synthesis. | biosynth.com |

Environmental and Safety Considerations in Research

Handling and Storage Protocols

Proper handling and storage of 3-Amino-4-chloropyridine are critical to prevent accidental exposure and maintain the integrity of the compound. All operations should be conducted by trained personnel familiar with the material's hazards.

Handling: Work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. fishersci.comchemicalbook.com Personal protective equipment (PPE) is mandatory. This includes, but is not limited to, chemical-resistant gloves (inspected before use), tightly sealed safety goggles, and appropriate laboratory clothing. chemicalbook.com In situations where dust or aerosols may be generated, respiratory protection should be used. fishersci.com Direct contact with skin and eyes must be avoided. chemicalbook.com After handling, it is essential to wash hands and any exposed skin thoroughly. tcichemicals.com Eating, drinking, or smoking in the handling area is strictly prohibited.

Storage: Containers of this compound should be kept tightly closed and stored in a cool, dry, and well-ventilated area. chemicalbook.com The storage location should be secure and accessible only to authorized personnel. The compound should be stored away from incompatible materials, such as strong oxidizing agents, which could lead to hazardous reactions. fishersci.com To prevent degradation and ensure stability, it is recommended to store the compound at temperatures between 0-8 °C for short-term use, while longer-term storage may require colder conditions as specified by the supplier.

Table 1: Handling and Storage Guidelines

| Guideline | Specification |

|---|---|

| Ventilation | Use in a well-ventilated area or chemical fume hood. fishersci.com |

| Eye Protection | Tightly sealed safety goggles. chemicalbook.com |

| Hand Protection | Chemical-resistant gloves. chemicalbook.com |

| Respiratory | Use appropriate respiratory protection if dust is generated. fishersci.com |

| Storage Temp. | Cool, dry place; specific supplier recommendations may apply. |

| Incompatibilities | Strong oxidizing agents. fishersci.com |

| General Hygiene | Avoid contact with skin and eyes; wash hands after use. chemicalbook.com |

Waste Management and Disposal

The disposal of this compound and its containers must be carried out in accordance with local, state, and federal regulations. This compound should not be released into the environment, and discharge into sewer systems or waterways must be avoided. chemicalbook.comsigmaaldrich.com

Waste Collection: All waste material, including unused product and contaminated items (e.g., gloves, filter paper), should be collected in suitable, clearly labeled, and sealed containers for disposal. fishersci.com Spills should be carefully cleaned up to avoid generating dust. The spilled material should be swept up or vacuumed and placed into a designated hazardous waste container. fishersci.com

Disposal Methods: Disposal should be handled by a licensed professional waste disposal service. The recommended method of disposal is through an approved waste disposal plant. sigmaaldrich.com Containers should be managed to prevent reuse; they can be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to render them unusable before disposal in a sanitary landfill. sigmaaldrich.com Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.

Toxicological Profiles

The toxicological profile of this compound, based on aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, indicates that it is a hazardous substance. nih.gov It is classified as toxic if swallowed and causes significant skin and eye irritation. nih.govsigmaaldrich.com